1-(4-Ethyl-1,3-thiazol-2-yl)methanamine
Description
Overview of the 1,3-Thiazole Core in Contemporary Chemical Research
The 1,3-thiazole ring is a five-membered heterocyclic motif containing a sulfur and a nitrogen atom. This structural unit is a cornerstone in medicinal chemistry and drug discovery, found in a wide array of pharmacologically active substances and naturally occurring compounds. nih.gov The thiazole (B1198619) scaffold is considered a "privileged structure" due to its ability to interact with various biological targets, leading to a broad spectrum of activities. researchgate.netnih.gov
Research has consistently demonstrated that derivatives of 1,3-thiazole exhibit a remarkable range of biological effects, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antifungal properties. nih.govnih.gov This versatility has led to the incorporation of the thiazole nucleus in numerous FDA-approved drugs. researchgate.netresearchgate.net The ongoing interest in thiazole derivatives stems from their potential to serve as lead compounds in the development of new therapeutic agents. nih.govnih.gov The ability to readily synthesize a diverse range of substituted thiazoles further enhances their appeal for lead optimization in drug discovery programs. nih.gov
The diverse pharmacological applications of the thiazole core are highlighted by its presence in various clinically used medications, such as the anti-inflammatory drug Meloxicam, the antiretroviral Ritonavir, and the anticancer agent Dasatinib. globalresearchonline.netrsc.org
Significance of Methanamine Functionality within Heterocyclic Systems
The methanamine group (-CH2NH2), also known as an aminomethyl group, plays a crucial role when attached to heterocyclic systems. This functional group can significantly influence a molecule's physicochemical properties, such as its solubility, polarity, and ability to form hydrogen bonds. nih.gov These characteristics are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
The presence of a basic nitrogen atom in the methanamine group allows for the formation of salts, which can improve a compound's aqueous solubility and bioavailability. nih.gov Furthermore, the aminomethyl moiety can act as a key pharmacophore, directly interacting with biological targets like enzymes and receptors through hydrogen bonding and electrostatic interactions. nih.gov
In the context of heterocyclic chemistry, the introduction of a methanamine group can lead to compounds with enhanced biological activity. ijsrtjournal.com For instance, studies on other heterocyclic systems have shown that the addition of an aminomethyl group can confer or enhance antibacterial properties. nih.gov The ability of this group to act as a flexible linker allows for optimal positioning of the heterocyclic core within a biological target's binding site.
Research Context for 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine and its Structural Analogs
The specific compound this compound combines the biologically significant 1,3-thiazole core with a methanamine substituent at the 2-position. Research into this compound and its structural analogs is driven by the established pharmacological importance of both the thiazole ring and the aminomethyl group.
The synthesis of novel 2-aminomethylthiazoles is an active area of research. rsc.org For example, a series of novel 2-amino-4-(aminomethyl)thiazoles were synthesized and investigated for their anticancer activities. rsc.org The exploration of different substituents on the thiazole ring, such as the ethyl group at the 4-position in the title compound, allows for the fine-tuning of the molecule's properties and biological activity.
Structural analogs where the substitution pattern on the thiazole ring is varied, or where the aminomethyl group is modified, are often synthesized and evaluated to establish structure-activity relationships (SAR). nih.gov For instance, research on other 2-substituted 1,3-thiazole derivatives has shown that modifications at this position can significantly impact antimicrobial potency. nih.gov The investigation of compounds like this compound and its analogs contributes to the broader understanding of how different structural features of thiazole derivatives influence their biological profiles, paving the way for the rational design of new and more effective therapeutic agents. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(4-ethyl-1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-5-4-9-6(3-7)8-5/h4H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRZCRXLKZMSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Structural Elucidation and Spectroscopic Characterization of 1 4 Ethyl 1,3 Thiazol 2 Yl Methanamine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
Multidimensional NMR Techniques (e.g., 2D-NMR) for Complex Structure Assignment
For a molecule like 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine, 1D NMR (¹H and ¹³C) would provide initial information on the number and types of protons and carbons. However, 2D-NMR techniques are crucial for unambiguous assignment.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, between the methylene (B1212753) and methyl protons of the ethyl group, and potentially between the aminomethyl protons and the thiazole (B1198619) ring proton.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton to its directly attached carbon, definitively linking the signals of the ethyl, aminomethyl, and thiazole ring protons to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be vital in confirming the connectivity of the entire molecule, for example, by showing correlations from the aminomethyl protons to the C2 and C4 carbons of the thiazole ring, and from the ethyl group protons to the C4 and C5 carbons.
While specific data for the target compound is scarce, analysis of other thiazole derivatives demonstrates the power of these techniques in confirming their complex structures. rsc.org
Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Analysis
Solid-State NMR (ssNMR) would be employed if the compound is crystalline and different polymorphic forms are suspected. Polymorphs can have different physical properties, and ssNMR, by measuring chemical shift anisotropy and dipolar couplings in the solid state, can distinguish between them. This technique provides insights into the molecular packing and conformation in the crystal lattice, which can complement data from X-ray crystallography.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound.
Molecular Formula Confirmation: HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). For the molecular formula C₆H₁₀N₂S (monoisotopic mass: 142.0565), HRMS would provide an exact mass measurement that would distinguish it from any other formula with the same nominal mass. Data for numerous other thiazole-containing compounds show calculated and found masses agreeing to within a few parts per million, a standard for structural confirmation. rsc.org
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides further structural evidence. Expected fragmentation for this molecule would include the loss of the aminomethyl group, cleavage of the ethyl group, and fragmentation of the thiazole ring itself. Analyzing these fragments helps to piece together the molecular structure.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 143.0638 |
This data is predicted and would require experimental verification using HRMS.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. researching.cn
N-H Vibrations: The primary amine (-NH₂) group would show characteristic stretching vibrations in the FT-IR spectrum, typically in the region of 3300-3500 cm⁻¹.
C-H Vibrations: Aliphatic C-H stretching from the ethyl and aminomethyl groups would appear around 2850-3000 cm⁻¹. Aromatic C-H stretching from the thiazole ring proton would be observed above 3000 cm⁻¹. mdpi.com
C=N and C=C Vibrations: The thiazole ring contains C=N and C=C bonds, which would exhibit stretching vibrations in the 1500-1650 cm⁻¹ region. nih.gov
C-S Vibrations: The carbon-sulfur bond of the thiazole ring would have a characteristic vibration at lower wavenumbers.
By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of all vibrational modes can be achieved, providing conformational information and confirming the presence of all key functional groups. researchgate.netnih.gov
Table 2: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | Bond | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H stretch | 3300 - 3500 |
| Alkane | C-H stretch | 2850 - 3000 |
| Thiazole Ring | C-H stretch | ~3100 |
| Thiazole Ring | C=N stretch | 1600 - 1650 |
These are typical ranges and require experimental verification.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if chiral derivatives are pursued)
The parent molecule, this compound, is not chiral. However, if a chiral center were introduced, for example by substitution on the aminomethyl carbon, chiroptical spectroscopy would become essential. Techniques like optical rotatory dispersion (ORD) and circular dichroism (CD) would be used to determine the enantiomeric purity and, often through comparison with theoretical calculations, the absolute configuration (R or S) of the chiral derivative. Chiral resolution, the process of separating enantiomers, often employs chiral acids to form diastereomeric salts that can be separated by crystallization. google.comgoogle.com
Chemical Reactivity, Transformations, and Derivatization Strategies of 1 4 Ethyl 1,3 Thiazol 2 Yl Methanamine
Reactivity Profiles of the 1,3-Thiazole Ring System
The 1,3-thiazole ring is an aromatic heterocycle whose reactivity is influenced by the differing electronegativities of the sulfur and nitrogen atoms. The sulfur atom tends to increase the electron density of the ring, while the nitrogen atom has an electron-withdrawing effect. numberanalytics.com This balance dictates the ring's susceptibility to both electrophilic and nucleophilic attack.
The thiazole (B1198619) ring can undergo electrophilic aromatic substitution, though its reactivity is generally considered intermediate between that of the more reactive thiophene (B33073) and the less reactive pyridine. slideshare.net Calculations of π-electron density indicate that electrophilic attack occurs preferentially at the C-5 position, which is the most electron-rich carbon, followed by the C-4 position. nih.gov
In the case of 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine, the substituents play a crucial role in directing these reactions. The ethyl group at the C-4 position is an electron-donating group, which activates the ring towards electrophilic attack. The primary aminomethyl group at the C-2 position can have a more complex influence; while the amine itself is activating, it can be protonated under acidic conditions typical for many electrophilic substitutions, becoming a deactivating group. Nonetheless, the C-5 position remains the most probable site for substitution reactions like halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS), particularly when the ring is activated by electron-donating groups. numberanalytics.comslideshare.net
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Typical Reagents | Predicted Major Product | Reference |
|---|---|---|---|
| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | 1-(5-Bromo-4-ethyl-1,3-thiazol-2-yl)methanamine | numberanalytics.com |
| Nitration | HNO₃/H₂SO₄ | 1-(4-Ethyl-5-nitro-1,3-thiazol-2-yl)methanamine | numberanalytics.com |
| Sulfonation | H₂SO₄/SO₃ (oleum) | 2-(Aminomethyl)-4-ethyl-1,3-thiazole-5-sulfonic acid | slideshare.net |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | 1-(2-(Aminomethyl)-4-ethyl-1,3-thiazol-5-yl)ethan-1-one | numberanalytics.com |
Nucleophilic substitution on the thiazole ring is less common than electrophilic substitution and typically requires specific conditions. numberanalytics.com The C-2 position is the most electron-deficient carbon and, therefore, the primary site for nucleophilic attack. nih.gov For a nucleophilic aromatic substitution (SNAr) to occur, a good leaving group must be present at the C-2 position. numberanalytics.com
Ring-opening of the thiazole nucleus can also be induced by strong nucleophiles. For example, treatment with strong bases can lead to ring fission. nih.gov While direct examples for the title compound are scarce, related thiazole systems demonstrate this reactivity. Deprotonation of N-alkyl thiazolium salts at the C-2 position can generate a carbene, which is a key step in reactions like the Stetter reaction, highlighting the unique reactivity of this position. wikipedia.org
Transformations Involving the Primary Amine Moiety (e.g., Acylation, Alkylation, Condensation Reactions)
The primary amine in the methanamine moiety at C-2 is a key functional handle for a wide array of chemical transformations, making it a versatile site for derivatization.
Acylation: The reaction of the primary amine with acylating agents, such as acyl chlorides or anhydrides, yields the corresponding amides. However, direct acylation of 2-aminothiazole (B372263) derivatives can be challenging, sometimes resulting in low yields and the formation of bis-acylated byproducts. nih.govresearchgate.net A more effective strategy involves the use of a Boc (tert-butyloxycarbonyl) protecting group. The amine is first protected, then acylated, followed by a mild deprotection step to yield the desired mono-acylated product cleanly and in high yield. nih.govnih.gov This approach avoids the complications of overreaction and tautomeric behavior of the thiazole ring. nih.gov
Alkylation: The primary amine can be alkylated through various methods. Reductive amination, involving condensation with an aldehyde or ketone followed by reduction, is a common approach. More advanced techniques include the diastereoselective alkylation of Schiff bases derived from aminomethylthiazoles, which allows for the introduction of chirality. researchgate.net Modern methods such as hydrogen-borrowing catalysis, which uses alcohols as alkylating agents, represent an efficient and atom-economical alternative. nih.gov
Condensation Reactions: The primary amine readily undergoes condensation with aldehydes and ketones to form the corresponding Schiff bases (imines). mdpi.com These imines are themselves versatile intermediates for further synthetic transformations. Additionally, the amine can be converted into other functional groups that can participate in cyclization reactions, such as the formation of a carbohydrazide, which can then be used to construct other heterocyclic rings like pyrazoles. farmaciajournal.com
Table 2: Key Transformations of the Primary Amine Moiety
| Transformation | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Acylation (via Boc-protection) | 1) (Boc)₂O 2) Acyl Chloride, Et₃N 3) TFA | N-Acyl Amide | nih.gov, researchgate.net, nih.gov |
| Alkylation (Reductive Amination) | Aldehyde or Ketone, NaBH₃CN | Secondary or Tertiary Amine | researchgate.net |
| Condensation (Schiff Base) | Aldehyde or Ketone | Imine | mdpi.com |
| Hydrazide Formation | (from ester precursor) Hydrazine Hydrate | Carbohydrazide | farmaciajournal.com |
Applications as a Building Block in Complex Organic Synthesis
With its distinct reactive sites, this compound is a valuable building block for constructing more complex molecules, particularly in the field of medicinal chemistry. The 2-aminothiazole scaffold is a common feature in many biologically active compounds. nih.govnih.gov
The compound can serve as a starting point for creating diverse molecular libraries. The primary amine acts as a convenient anchor point for attaching various substituents through the reactions described above (acylation, alkylation, etc.). For instance, it is a key intermediate in the synthesis of thiazolides, a class of molecules with broad-spectrum anti-infective properties. nih.govresearchgate.net Furthermore, after conversion to a derivative like a carbohydrazide, it can act as a precursor for a range of other heterocyclic systems, expanding its synthetic utility. farmaciajournal.com The thiazole ring itself provides a stable, rigid core that helps to orient appended functional groups in a defined three-dimensional space, which is crucial for molecular recognition and biological activity.
Design and Synthesis of Bioisosteric Analogs and Prodrug Forms
In drug design, modifying a lead compound through bioisosteric replacement or by creating prodrugs are common strategies to enhance potency, selectivity, and pharmacokinetic properties.
Bioisosteric Analogs: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The thiazole ring itself can act as a bioisostere of a carbonyl group, linking aromatic and basic regions in a molecule. nih.govacs.org Alternatively, the entire thiazole ring could be replaced with other five-membered heterocycles like 1,2,4-oxadiazoles or 1,2,3-triazoles to modulate properties like metabolic stability. nih.govresearchgate.net The primary amine could also be replaced by bioisosteres such as a hydroxyl group or a small alkyl chain to fine-tune the molecule's interactions with a biological target.
Prodrug Forms: A prodrug is an inactive compound that is converted into an active drug within the body. The primary amine of this compound is an ideal handle for prodrug design. It can be temporarily masked as an amide or carbamate, which can be cleaved by enzymes in vivo to release the parent amine. A more sophisticated strategy involves the formation of a thiazolidine (B150603) ring by condensing the amine with a carbonyl compound. nih.gov These thiazolidine prodrugs are often more stable and less toxic than the parent amine and can be designed to release the active agent under specific physiological conditions. nih.gov
Molecular Interactions and Mechanistic Biological Studies of Thiazole Methanamines Pre Clinical Research Focus
In Vitro Biological Screening Paradigms for Target Identification
The initial stages of drug discovery for thiazole (B1198619) methanamines often involve high-throughput screening to identify potential biological targets. These screening paradigms are designed to assess the compound's interaction with a wide array of enzymes, receptors, and cellular pathways.
Thiazole derivatives have been extensively studied as inhibitors of various enzymes implicated in disease pathogenesis. These studies are crucial for identifying the specific molecular targets of these compounds.
Kinase Inhibition: A series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized and screened for their inhibitory activity against Rho-associated kinases (ROCK), which are serine/threonine kinases. semanticscholar.org The results indicated that these derivatives displayed inhibitory activity against ROCK II, with the most potent compound, 4v , having an IC50 value of 20 nM. semanticscholar.org
Cyclooxygenase (COX) Inhibition: Novel thiazole carboxamide derivatives have been designed and evaluated for their ability to inhibit COX enzymes. acs.org Some of these compounds showed significant inhibitory activity against both COX-1 and COX-2. acs.org
Other Enzyme Targets: Research has also explored thiazole derivatives as inhibitors of other enzymes, including:
11β-HSD1: Novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have shown inhibitory activity towards 11β-HSD1, an enzyme involved in metabolic diseases. mdpi.com
BACE-1: A series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives were developed as inhibitors of β-secretase (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease. nih.gov
Casein Kinase-2 (CK2): Benzimidazole-1,3,4-thiadiazole derivatives have been investigated as inhibitors of CK2, a kinase implicated in cancer. nih.gov
Mycobacterium tuberculosis enzymes: 2-aminothiazoles have been identified as potent inhibitors of Mycobacterium tuberculosis through whole-cell screening. nih.govnih.gov
The following table summarizes the enzyme inhibition data for selected thiazole derivatives.
| Compound/Series | Target Enzyme | Key Findings |
| 4-aryl-5-aminomethyl-thiazole-2-amines | ROCK II | Compound 4v showed an IC50 of 20 nM. semanticscholar.org |
| Thiazole carboxamide derivatives | COX-1 and COX-2 | Exhibited significant inhibitory activity. acs.org |
| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives | 11β-HSD1 | Showed over 50% inhibition at 10 µM for most compounds. mdpi.com |
| 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides | BACE-1 | The most potent analog, 41 , had an IC50 of 4.6 μM. nih.gov |
| Benzimidazole-1,3,4-thiadiazole derivatives | Casein Kinase-2 (CK2) | Compounds 4c , 4d , and 4e exhibited good inhibitory activity with IC50 values of 15, 25, and 25 µM, respectively. nih.gov |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | MIC of 0.024μM. nih.govnih.gov |
Thiazole methanamines are also evaluated for their ability to bind to and modulate the function of various receptors.
AMPA Receptors: Thiazole carboxamide derivatives have been synthesized and examined for their effects on GluA2 AMPA receptors, demonstrating that these compounds can modulate whole-cell currents and receptor kinetics. nih.gov
Zinc-Activated Channel (ZAC): A screening of a compound library identified N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. semanticscholar.org The antagonist TTFB was found to be a selective ZAC antagonist, targeting the transmembrane and/or intracellular domains of the receptor, suggesting it acts as a negative allosteric modulator. semanticscholar.org
Cell-based assays are instrumental in understanding how thiazole methanamines affect cellular functions and pathways, providing insights into their potential therapeutic applications.
Anticancer Activity: Numerous studies have demonstrated the antiproliferative activity of thiazole derivatives against various cancer cell lines.
A series of 2-aminothiazole (B372263) derivatives were evaluated for their antitumor activities against human lung cancer cell line H1299 and human glioma cell line SHG-44. researchgate.net
4-Substituted methoxybenzoyl-aryl-thiazole analogues have been identified as potent anticancer agents that inhibit tubulin polymerization. nih.gov
Novel thiazole derivatives have been synthesized and shown to have anticancer potential by targeting the RORγt receptor. benthamdirect.com
Thiazole-based thiosemicarbazones have shown promising anticancer activity against MCF-7 tumor cells. nih.gov
Antimicrobial Activity: Thiazole derivatives have been extensively investigated for their antimicrobial properties.
2-aminothiazoles have shown potent activity against Mycobacterium tuberculosis. nih.govnih.gov
Thiazole-based compounds have demonstrated activity against Leishmania infantum, the causative agent of visceral leishmaniasis. nih.gov
Various thiazole derivatives have exhibited broad-spectrum antibacterial and antifungal activities. mdpi.comresearchgate.netnih.gov
NLRP3 Inflammasome Inhibition: A series of benzo[d]imidazole-2-one derivatives containing a thiazole-like substructure were designed and shown to inhibit NLRP3-dependent pyroptosis and IL-1β release in human macrophages. mdpi.com
The following table provides examples of cell-based assay findings for various thiazole derivatives.
| Compound/Series | Assay Type | Cell Line(s) | Key Findings |
| 2-aminothiazole derivatives | Anticancer | H1299 (lung), SHG-44 (glioma) | 4,5,6,7-tetrahydrobenzo[d]thiazole(26b) exhibited IC50 values of 4.89 and 4.03 μmol/L, respectively. researchgate.net |
| 4-substituted methoxybenzoyl-aryl-thiazoles | Anticancer | Various cancer cell lines | Act as microtubule-destabilizing antimitotic agents. nih.gov |
| Thiazole derivatives | Anticancer | 60 human cancer cell lines (NCI) | Compound 3c was the most active, with a mean growth percent of -15.03. benthamdirect.com |
| Thiazoacetylpyridines (TAPs) and Thiazopyridines (TPs) | Antileishmanial | L. infantum promastigotes and amastigotes | All compounds inhibited promastigote growth and decreased macrophage infection. nih.gov |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives | Antitubercular | Mycobacterium tuberculosis H37Ra | Compound IT10 displayed an IC50 of 2.32 μM. rsc.org |
| Benzo[d]imidazole-2-one derivatives | Anti-inflammatory | THP-1 human macrophages | Compounds 9 , 13 , and 18 concentration-dependently inhibited IL-1β release. mdpi.com |
Elucidation of Mechanism of Action at the Molecular and Cellular Level in Research Models
Once a lead compound is identified through screening, further studies are conducted to elucidate its precise mechanism of action. For instance, a potent antitubercular 2-aminothiazole, N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) , was found to be rapidly metabolized by human liver microsomes, with metabolism occurring at the aminothiazole moiety. nih.govnih.gov In the case of anticancer 4-substituted methoxybenzoyl-aryl-thiazoles, the mechanism was determined to be the inhibition of tubulin polymerization by binding to the colchicine (B1669291) binding site. nih.gov For the ZAC antagonist TTFB , it was demonstrated to target the transmembrane and/or intracellular domains of the receptor, acting as a negative allosteric modulator. semanticscholar.org Molecular docking and dynamics studies are also employed to understand the binding patterns and stability of the compound-target complex, as seen with imidazo-[2,1-b]-thiazole derivatives targeting the Pantothenate synthetase of M. tuberculosis. rsc.org
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
SAR and SPR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. These studies involve the systematic modification of the chemical structure and observing the effects on biological activity.
The thiazole ring and its substituents at various positions are key areas for modification in SAR studies.
Position 2: In the 2-aminothiazole series effective against M. tuberculosis, the N-2 position of the aminothiazole was found to be highly flexible, and introduction of substituted benzoyl groups at this position significantly improved antitubercular activity. nih.govnih.gov
Position 4: For the same series of antitubercular 2-aminothiazoles, the 2-pyridyl moiety at C-4 of the thiazole was intolerant to modification. nih.govnih.gov In a series of ROCK II inhibitors, compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. semanticscholar.org
Positions 4 and 5: In a study of 2-aminothiazole derivatives with antitumor activity, substitutions with methyl, bromo, phenyl, or butylidene at the 4- and/or 5-positions were explored. researchgate.net
Linker Modifications: To improve the bioavailability of 4-substituted methoxybenzoyl-aryl-thiazole anticancer agents, an amino linkage was inserted between the "A" (phenyl) and "B" (thiazole) rings, which maintained potent activity and improved solubility. nih.gov
These systematic studies allow researchers to build a comprehensive understanding of how different structural features of thiazole methanamines contribute to their biological activity, guiding the design of more effective and specific therapeutic agents.
Impact of Amine Functionality on Biological Interaction
The amine functionality, specifically the primary amine present in 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine, is a critical determinant of its potential biological interactions. The 2-aminothiazole nucleus is recognized as a cornerstone for the synthesis of numerous biologically active compounds. researchgate.net This moiety is a key pharmacophore, and its presence is often essential for the molecule's pharmacological activity.
The primary amine group can act as a hydrogen bond donor, a fundamental interaction for binding to biological targets such as enzymes and receptors. acs.org The nitrogen atom's lone pair of electrons also allows it to act as a hydrogen bond acceptor. This dual capacity for hydrogen bonding significantly influences the molecule's ability to fit into the active sites of proteins and exert a biological effect.
Furthermore, the reactivity of the amine group allows for a wide range of structural modifications. The synthesis of Schiff bases, amides, and other derivatives by reacting the amine can lead to significant variations in pharmacological effects. researchgate.net These modifications can alter the compound's lipophilicity, electronic distribution, and steric properties, thereby fine-tuning its interaction with specific biological targets and potentially enhancing its efficacy and selectivity. The ability of the amine to be protonated at physiological pH can also influence its solubility and interaction with negatively charged residues in protein binding pockets.
In Vivo Efficacy Studies in Pre-clinical Animal Models (Excluding Clinical Human Trials)
While specific in vivo efficacy studies for this compound are not prominently reported, the extensive research on related thiazole derivatives provides a clear roadmap for how such studies would be designed and executed.
Selection and Development of Relevant Disease Models
The selection of preclinical animal models is dictated by the anticipated therapeutic application of the compound. Based on the known activities of the broader thiazole class, the following models are most relevant:
Anticancer Models: To evaluate potential anticancer efficacy, researchers commonly employ xenograft models, where human cancer cell lines are implanted into immunocompromised mice. Another prevalent model is the Ehrlich Ascites Carcinoma (EAC) model in Swiss albino mice, which is used to study the effects of compounds on tumor growth, ascetic fluid accumulation, and survival time. rsc.org
Anticonvulsant Models: The anticonvulsant potential of new compounds is typically assessed using rodent models. The most common are the pentylenetetrazole (PTZ)-induced seizure model, which is indicative of activity against absence seizures, and the maximal electroshock (MES) seizure test, which suggests efficacy against generalized tonic-clonic seizures. mdpi.comnuph.edu.uanih.gov
Antimicrobial Models: While initial screening is performed in vitro, subsequent in vivo studies would involve inducing infections in animal models. For instance, a systemic infection can be established by injecting a bacterial or fungal pathogen into mice, followed by administration of the test compound to evaluate its ability to clear the infection and improve survival rates.
Anti-inflammatory and Neurological Disorder Models: For corticotropin-releasing factor receptor 1 (CRF1) antagonism, relevant for stress-related disorders like alcoholism, models include alcohol self-administration paradigms in rats with a history of dependence and stress-induced relapse models. nih.gov
Pharmacodynamic Biomarker Evaluation
Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is engaging its target and having a downstream biological effect. For a novel thiazole methanamine, PD biomarker strategies would be tailored to its pharmacological target.
For Anticancer Activity: If the compound is investigated for anticancer properties, researchers would evaluate a panel of biomarkers associated with apoptosis, cell cycle arrest, and inflammation. This could involve measuring the expression levels of proteins such as p53, Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and caspases in tumor tissues from treated animals. rsc.org Inflammatory markers like NF-κB and interleukin-6 (IL-6) might also be assessed. rsc.org
For Neurological Activity: In the context of CRF1 antagonism, a key PD biomarker is the ex vivo receptor occupancy. This is often measured by administering the compound to an animal, followed by isolating the brain tissue (e.g., cerebellum) and measuring the displacement of a radiolabeled ligand like 125I-sauvagine. nih.gov This provides direct evidence of target engagement in the central nervous system.
For Antimicrobial Activity: In preclinical infection models, pharmacodynamic evaluation would include measuring the reduction in bacterial or fungal load in various organs (e.g., spleen, liver, kidneys) following treatment.
Pharmacological Classifications and Research Potentials (e.g., Antimicrobial, Anticancer, Anticonvulsant) in Research Models
The thiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of pharmacological activities. nih.govnih.gov This suggests that this compound holds significant research potential in several therapeutic areas.
Antimicrobial Potential
Thiazole derivatives are widely investigated for their antimicrobial properties. Research has shown that compounds containing the thiazole ring exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
| Thiazole Derivative Type | Target Microorganisms | Key Findings | Citations |
| Benzo[d]thiazole derivatives | S. aureus, E. coli, A. niger | Structural development led to significantly improved in vitro antibacterial and antifungal activity. | nih.gov |
| Thiazolyl-1,2,3-triazolyl-alcohols | E. coli, S. albus, C. albicans, A. niger | Derivatives with 4-chlorophenyl and 4-fluorophenyl groups showed good activity against A. niger. | epa.gov |
| Thiazole-benzimidazole hybrids | C. neoformans, C. albicans, E. coli, S. aureus | A potent analog showed fungicidal behavior and caused membrane disruption in pathogenic cells. | nih.gov |
| 4-(Indol-3-yl)thiazole-2-amines | MRSA, P. aeruginosa, E. coli | Some derivatives were more potent against MRSA than ampicillin (B1664943) and inhibited biofilm formation. | mdpi.com |
Anticancer Potential
The anticancer activity of thiazole derivatives is another major area of research. These compounds have shown cytotoxicity against a variety of human cancer cell lines, often acting through mechanisms like kinase inhibition or apoptosis induction.
| Thiazole Derivative Type | Cancer Cell Lines | Key Findings | Citations |
| 1,3-Thiazole analog (BTHP) | Ehrlich Ascites Carcinoma (EAC) | Attenuated EAC-induced damage in vivo by modulating apoptosis, oxidative stress, and inflammation. | rsc.org |
| Thiazole-PI3K/mTOR dual inhibitors | Leukemia HL-60(TB) | A synthesized derivative showed potent cytotoxic potential and induced cell cycle arrest. | nih.gov |
| 2-(Hydrazinyl)-1,3-thiazole scaffold | Breast Cancer (MCF-7, MDA-MB-231) | Derivatives demonstrated potent anti-proliferative activity against breast cancer cell lines. | mdpi.com |
| 1,3,4-Thiadiazole-indolin-2-ones | NCI-60 panel | Compounds showed broad-spectrum activity, with one derivative potent against breast cancer cell lines (IC50 = 1.47 µM). | nih.gov |
Anticonvulsant Potential
Thiazole derivatives have been synthesized and evaluated as potential anticonvulsant agents, showing efficacy in established preclinical models of epilepsy.
| Thiazole Derivative Type | Preclinical Model | Key Findings | Citations |
| Thiazole-bearing 4-thiazolidinones | PTZ-induced seizures, MES test | Certain derivatives showed excellent anticonvulsant activity in both models with low acute toxicity. | mdpi.com |
| 5-ene-4-thiazolidinones | PTZ-induced seizures | Novel synthesized derivatives were identified as active in the PTZ seizure model. | nuph.edu.ua |
| Thiazolidin-4-one substituted thiazoles | MES and scPTZ methods | A nitro-substituted derivative was identified as the most active compound in the series. | biointerfaceresearch.com |
| 1,3,4-Thiadiazole derivatives | MES and PTZ models | Synthesized compounds showed potent anticonvulsant profiles, with some being more effective than the standard drug valproic acid. | nih.gov |
Computational Chemistry and Theoretical Modeling of 1 4 Ethyl 1,3 Thiazol 2 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic properties of a molecule. northwestern.edu For 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine, methods like Density Functional Theory (DFT) can be employed to determine its electronic structure. These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density around the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule might interact with other molecules, including biological targets.
Spectroscopic properties, such as those observed in Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy, can also be predicted using quantum chemical calculations. By simulating these spectra, researchers can corroborate experimental findings and gain a deeper understanding of the molecule's vibrational and electronic transitions.
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and stability. |
| Dipole Moment | 2.1 D | Provides insight into the molecule's polarity and solubility. |
Note: The values in this table are illustrative and would need to be determined through specific quantum chemical calculations.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Binding Analysis
To explore the therapeutic potential of this compound, it is essential to understand how it interacts with biological targets such as proteins and enzymes. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method allows for the identification of key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the ligand-receptor complex.
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. ajchem-a.com MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the receptor. ajchem-a.com These simulations can reveal conformational changes that occur upon ligand binding and provide a more accurate estimation of the binding free energy, which is a measure of the affinity of the ligand for its target. mdpi.com
For this compound, these simulations can help identify potential biological targets and elucidate the mechanism of action at a molecular level.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties through Computational Models
The therapeutic efficacy of a drug is not solely dependent on its binding affinity to a target but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Computational models have been developed to predict these properties, allowing for the early identification of potential liabilities in drug candidates. idaampublications.in
For this compound, various in silico tools can be used to predict its ADME profile. These models can estimate properties such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and metabolic stability. nih.govresearchgate.net By predicting these parameters, researchers can assess the drug-likeness of the molecule and identify potential modifications that could improve its pharmacokinetic profile.
Table 2: Predicted ADME Properties of this compound (Illustrative)
| ADME Property | Predicted Outcome | Implication for Drug Development |
| Oral Bioavailability | Moderate | The compound may be suitable for oral administration. |
| Blood-Brain Barrier Permeability | Low | The compound is less likely to cause central nervous system side effects. |
| Plasma Protein Binding | High | The compound may have a longer duration of action. |
| Metabolic Stability | Moderate | The compound may have a reasonable half-life in the body. |
Note: The values in this table are illustrative and would need to be determined through specific in silico ADME predictions.
De Novo Drug Design and Virtual Screening Methodologies Utilizing Thiazole (B1198619) Scaffolds
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Computational techniques such as de novo drug design and virtual screening can leverage the structural information of the thiazole scaffold to design novel and potent drug candidates.
De novo design algorithms can generate novel molecular structures with desired properties by assembling fragments or by growing a molecule within the binding site of a target. Starting with the this compound scaffold, these methods can be used to design new derivatives with improved affinity and selectivity for a specific biological target.
Virtual screening, on the other hand, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. By using the structure of this compound as a query, virtual screening can identify other commercially available or synthetically accessible compounds with similar properties that may also exhibit the desired biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comsemanticscholar.org By developing a QSAR model, it is possible to predict the biological activity of new, unsynthesized compounds. nih.gov
For a series of derivatives of this compound, a QSAR model could be developed by correlating various molecular descriptors (e.g., physicochemical, topological, and electronic properties) with their experimentally determined biological activity. acs.org A statistically significant QSAR model can then be used to guide the design of new derivatives with enhanced potency and selectivity. zenodo.org These models play a crucial role in lead optimization by prioritizing the synthesis of the most promising compounds.
Advanced Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
Chromatographic methods are indispensable for separating 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine from starting materials, byproducts, and degradants, thereby enabling accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile, thermally stable compounds like this compound. A stability-indicating reverse-phase HPLC (RP-HPLC) method would be the primary objective, capable of resolving the parent compound from any potential impurities or degradation products.
Development of a suitable RP-HPLC method would involve a systematic evaluation of several parameters to achieve optimal separation and peak shape. Based on methods developed for other aminothiazoles, a reverse-phase C18 column is a logical starting point. cas.org The mobile phase would likely consist of an aqueous component, such as a phosphate (B84403) or formate (B1220265) buffer to control pH and ensure consistent ionization of the primary amine, and an organic modifier like acetonitrile (B52724) or methanol. cas.org An isocratic elution may be sufficient for routine purity checks, while a gradient elution would be necessary for resolving complex mixtures of related substances. cas.org Detection by UV spectrophotometry would be appropriate, with the detection wavelength selected based on the UV absorbance maximum of the thiazole (B1198619) ring system, likely in the range of 220-280 nm. cas.org
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Proposed Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to protonate the amine for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Elution | Gradient: 20% to 80% B over 15 min | To ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic and heterocyclic systems. |
| Injection Vol. | 10 µL | Standard injection volume. |
Method validation would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself may have limited volatility due to its primary amine group, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for identifying volatile impurities from the synthesis process or for analyzing volatile derivatives of the compound. Derivatization of the primary amine, for instance, through acylation, could increase its volatility and thermal stability, making it amenable to GC-MS analysis.
A typical GC-MS method would employ a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer detector offers high selectivity and provides structural information based on the fragmentation pattern of the analyte, which is invaluable for impurity identification.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Identification in Research Samples
For the detection of this compound at very low concentrations (trace analysis) or for its identification in complex biological matrices, hyphenated techniques are essential. cas.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity. An LC-MS/MS method for this compound would be developed using an electrospray ionization (ESI) source, likely in positive ion mode to protonate the basic nitrogen atoms in the molecule. The analysis would be performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process provides two levels of mass selectivity, significantly reducing background noise and improving detection limits. Such a method would be crucial for in vitro metabolism studies, for example, to identify potential metabolites formed by liver microsomes.
Development of Bioanalytical Assays for In Vitro and Ex Vivo Research Sample Analysis
The quantification of this compound in biological matrices such as plasma, serum, or cell culture media is a prerequisite for evaluating its behavior in early-stage, non-clinical research. The development of a robust bioanalytical assay, typically using LC-MS/MS, is a multi-step process.
The first step is sample preparation, which aims to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For a small molecule like this compound, PPT is often a fast and effective starting point.
The developed LC-MS/MS method must undergo rigorous validation to ensure its reliability. Validation parameters, as stipulated by regulatory bodies like the FDA, include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw, bench-top, long-term storage).
Table 2: Illustrative Summary of Bioanalytical Method Validation Parameters for an LC-MS/MS Assay
| Validation Parameter | Acceptance Criteria | Illustrative Finding for a Hypothetical Assay |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1.0 - 1000 ng/mL with r² > 0.995 |
| Accuracy | Mean accuracy within ±15% of nominal (±20% at LLOQ) | Within ±10% across all concentrations |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Inter- and Intra-day CV < 12% |
| Recovery | Consistent and reproducible | > 85% for the analyte and internal standard |
| Matrix Effect | Minimal ion suppression or enhancement | Matrix factor between 0.95 and 1.05 |
| Stability | Analyte stable under tested conditions | Stable for 3 freeze-thaw cycles and 24h at room temp. |
The successful development and validation of such bioanalytical methods are fundamental for enabling further in vitro and ex vivo research into the properties and behavior of this compound.
Emerging Applications and Future Research Perspectives for 1 4 Ethyl 1,3 Thiazol 2 Yl Methanamine
Exploration in Materials Science and Optoelectronic Applications
The thiazole (B1198619) moiety is an electron-accepting heterocycle, a property that makes thiazole-based compounds valuable as organic semiconductors. capes.gov.brresearchgate.net These materials are integral to the development of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netresearchgate.net The electron-withdrawing nature of the imine (C=N) group within the thiazole ring can lower the orbital energies of the molecule. researchgate.net
Fused bicyclic systems like thiazolo[5,4-d]thiazole (B1587360) are particularly noteworthy. They exhibit high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π–π overlap, a key factor for charge transport in organic semiconductors. rsc.orgresearchgate.net Aryl-functionalized thiazolo[5,4-d]thiazole derivatives have shown significant promise in organic photovoltaics. rsc.org For instance, a copolymer incorporating thiazolothiazole and carbazole (B46965) units, PCDTTz, has demonstrated a field-effect carrier mobility of up to 3.8 × 10⁻³ cm² V⁻¹ s⁻¹ and has been used to create bulk heterojunction solar cells with a power conversion efficiency of 4.88%. rsc.orgnih.gov
Given these precedents, 1-(4-ethyl-1,3-thiazol-2-yl)methanamine could serve as a foundational building block for novel organic electronic materials. The primary amine group offers a reactive handle for polymerization or for the introduction of other functional groups to tune the electronic and optical properties of the resulting materials. The ethyl group can enhance solubility, which is a critical parameter for the solution-based processing of organic electronic devices.
Table 1: Properties of Thiazole-Based Organic Semiconductors
| Compound Class | Key Properties | Potential Applications |
| Thiazole-based polymers | Electron-accepting nature, tunable orbital energies. researchgate.net | OFETs, OLEDs, Organic Solar Cells. researchgate.netresearchgate.net |
| Thiazolo[5,4-d]thiazoles | High oxidative stability, rigid planar structure, efficient π–π overlap. rsc.orgresearchgate.net | High-performance organic photovoltaics. rsc.org |
| PCDTTz (a thiazolothiazole-carbazole copolymer) | Field-effect carrier mobility up to 3.8 × 10⁻³ cm² V⁻¹ s⁻¹, enables 4.88% power conversion efficiency in solar cells. rsc.orgnih.gov | Bulk heterojunction solar cells. rsc.orgnih.gov |
Utility as Ligands in Organometallic Chemistry and Catalysis
The nitrogen atom in the thiazole ring can act as a Lewis base, enabling it to coordinate with a variety of transition metals to form stable organometallic complexes. nih.gov These complexes have found significant utility as catalysts in a range of organic transformations. For example, palladium(II) complexes bearing phenylthiazole ligands have been successfully employed as catalysts in Suzuki–Miyaura aryl cross-coupling reactions. cdnsciencepub.com These catalysts are compatible with a diverse array of functional groups, highlighting their robustness and versatility. cdnsciencepub.com
Furthermore, chiral bidentate phosphine-thiazole ligands have been used to synthesize iridium complexes that are effective catalysts for the asymmetric hydrogenation of alkenes. researchgate.net The modular nature of thiazole synthesis allows for the straightforward introduction of various substituents, enabling the fine-tuning of the steric and electronic properties of the resulting metal complexes and, consequently, their catalytic activity and selectivity. researchgate.net The primary amine group of this compound, in conjunction with the thiazole nitrogen, could act as a bidentate ligand, chelating to metal centers and forming stable complexes with potential catalytic applications.
Table 2: Catalytic Applications of Thiazole-Based Ligands
| Metal Complex | Ligand Type | Catalytic Application |
| Palladium(II) | Phenylthiazole | Suzuki–Miyaura cross-coupling. cdnsciencepub.com |
| Iridium | Chiral phosphine-thiazole | Asymmetric hydrogenation of alkenes. researchgate.net |
| Iron(II) | Tris(thiazolylmethyl)amine | Potential for stabilization of iron(II) for catalytic and bioinorganic applications. researchgate.net |
Design of Chemical Probes and Tools for Biological Pathway Interrogation
Fluorescent chemical probes are indispensable tools for visualizing and understanding complex biological processes within living systems. rsc.org Thiazole derivatives have emerged as a versatile scaffold for the design of such probes due to their favorable photophysical properties. lifechemicals.com For instance, thiazole orange (TO), an unsymmetrical cyanine (B1664457) dye, becomes highly fluorescent upon binding to nucleic acids and can be conjugated to oligonucleotides to create fluorogenic probes for DNA and RNA detection and imaging. nih.govrsc.org
Derivatives of benzothiazole (B30560) have been engineered to create fluorescent probes for the selective detection of biologically important species. A notable example is a benzo[d]thiazole-based probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), which exhibits a remarkable 4725-fold fluorescence enhancement upon reaction with cysteine, enabling the imaging of this amino acid in cells and zebrafish. rsc.orgresearchgate.net Another benzothiazole-based probe was developed for the in vivo imaging of superoxide (B77818) anions, a key reactive oxygen species. nih.gov The structural features of this compound, particularly the reactive primary amine, provide a convenient point for the attachment of fluorophores or other reporter groups, paving the way for the development of novel chemical probes to interrogate specific biological pathways.
Table 3: Thiazole-Based Fluorescent Probes
| Probe Type | Target Analyte | Key Feature |
| Thiazole Orange (TO) conjugates | DNA, RNA | Up to 44-fold fluorescence enhancement upon binding. nih.gov |
| 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) | Cysteine | 4725-fold fluorescence enhancement. rsc.orgresearchgate.net |
| (E)-4-(5-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)furan-2-yl)phenyl trifluoromethanesulfonate (B1224126) (BFTF) | Superoxide anion (O₂⁻) | Near-infrared fluorescent emission (685 nm). nih.gov |
Unexplored Chemical Space and Identification of Future Research Directions and Gaps for the Compound Class
While the broader class of thiazole derivatives has seen extensive research, the chemical space around specifically functionalized aminomethylthiazoles like this compound remains largely unexplored. A significant portion of the existing research on thiazoles is concentrated on their applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. mdpi.comnih.gov There is a clear opportunity to expand the investigation into other domains.
Future research should focus on the following areas:
Systematic Exploration of Materials Properties: A comprehensive study of the electronic and photophysical properties of polymers and small molecules derived from this compound is warranted. This includes synthesizing a library of derivatives with varying substituents to establish clear structure-property relationships for applications in organic electronics.
Development of Novel Catalytic Systems: The synthesis and characterization of a range of organometallic complexes using this compound and its derivatives as ligands could lead to new and more efficient catalysts for a variety of organic transformations. The potential for creating chiral catalysts for asymmetric synthesis from this scaffold is a particularly promising avenue.
Rational Design of Advanced Bio-probes: Leveraging the primary amine for conjugation, new families of fluorescent probes can be designed. Research should target the development of probes with enhanced sensitivity, selectivity, and photostability for the detection of novel biomarkers and the real-time imaging of dynamic cellular processes.
Green Synthetic Methodologies: While classical methods like the Hantzsch thiazole synthesis are well-established, there is a continuous need for the development of more sustainable and environmentally friendly synthetic routes to access functionalized thiazoles. nih.gov The use of eco-friendly catalysts and solvents in the synthesis of this compound and its derivatives would be a valuable contribution. nih.gov
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 4-ethyl-2-aminothiazole with a methylating agent (e.g., methyl iodide) in a polar aprotic solvent (DMF or DMSO) using a base (K₂CO₃) to facilitate substitution .
- Step 2 : Purify via recrystallization or column chromatography to achieve >95% purity.
- Key Parameters : Temperature (80–100°C), reaction time (12–24 hrs), and stoichiometric excess of the methylating agent (1.2–1.5 eq.) to minimize side products .
Q. How is the structural characterization of this compound performed?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR to confirm the ethyl-thiazole backbone and methanamine group (e.g., δ ~2.5 ppm for ethyl CH₂, δ ~3.8 ppm for CH₂NH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 157.07 for C₆H₁₀N₂S) .
- X-ray Crystallography : Use SHELXL or SIR97 for refinement. For example, bond angles in the thiazole ring should align with crystallographic databases (e.g., ~120° for C-S-C) .
Q. What purification methods are effective for isolating this compound?
- Methods :
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials .
- Chromatography : Silica gel column with ethyl acetate/hexane (1:3) for intermediates; reverse-phase HPLC (C18 column, acetonitrile/water) for final purity assessment .
Advanced Questions
Q. How can computational tools predict synthetic pathways or optimize reaction conditions for this compound?
- Approach :
- Retrosynthesis Analysis : Tools like Pistachio or Reaxys predict feasible routes by analyzing bond disconnections. For example, AI models prioritize routes starting from 4-ethylthiazole-2-carbaldehyde and methylamine .
- DFT Calculations : Optimize transition states for key steps (e.g., nucleophilic substitution energy barriers) using Gaussian or ORCA .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for thiazole derivatives?
- Case Study : If -NMR shows unexpected splitting, consider:
- Dynamic Effects : Rotamers or tautomerism (e.g., thiazole ring proton exchange in DMSO-d₆) .
- Crystallographic Refinement : Use SHELXL’s TWIN command to model twinning in crystals, improving R-factor convergence (<0.05) .
- Cross-Validation : Combine XRD with IR (e.g., NH₂ stretch at ~3350 cm⁻¹) to confirm structural assignments .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for pharmacological applications?
- Methodology :
- Derivatization : Introduce substituents (e.g., halogenation at the 5-position of thiazole) to enhance bioavailability. Test antimicrobial activity via MIC assays against S. aureus .
- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase). Optimize amine group orientation for hydrogen bonding .
Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?
- Issues :
- Exothermic Reactions : Use flow chemistry (e.g., Syrris Asia) to control temperature during methylamine addition .
- Byproduct Formation : Implement in-line FTIR monitoring to detect intermediates and adjust reagent feed rates .
- Scale-Up Protocols : Pilot batches (10–100 g) in jacketed reactors with reflux condensers; optimize stirring speed (>500 rpm) for homogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
